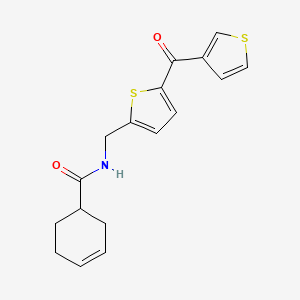
N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)cyclohex-3-enecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)cyclohex-3-enecarboxamide” is a complex organic compound that contains a thiophene moiety. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Wissenschaftliche Forschungsanwendungen
Phosphine-Catalyzed [4 + 2] Annulation
A study by Tran and Kwon (2007) discusses phosphine-catalyzed [4 + 2] annulations that facilitate the synthesis of cyclohexenes, including compounds structurally similar to N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)cyclohex-3-enecarboxamide. This process allows for the efficient creation of highly functionalized cyclohexenes, demonstrating the compound's relevance in synthetic organic chemistry (Tran & Kwon, 2007).
Photoinitiated Polymerization
Masuda et al. (2003) explored the photoinitiated polymerization of self-assembled trialkyl-1,3,5-benzenetricarboxamide derivatives, indicating a potential application of similar thiophene-containing compounds in material science. This research underscores the compound's utility in developing novel polymeric materials with unique properties, such as helical columnar stacking, leading to nanometer-sized fibrous morphologies (Masuda, Jonkheijm, Sijbesma, & Meijer, 2003).
Synthesis of Tetrahydroindazol-4(5H)one and 7-Thione
Ashry, Awad, and Bdeewy (2019) reported on the synthesis of functionalized enaminones and their reaction with hydrazine, resulting in tetrahydroindazol-4(5H)one and 7-thione derivatives. This work highlights the chemical versatility and potential applications of thiophene-containing compounds in the synthesis of heterocyclic compounds, which are of interest in developing therapeutic agents (Ashry, Awad, & Bdeewy, 2019).
Anticonvulsant Enaminones Study
Kubicki, Bassyouni, and Codding (2000) examined the crystal structures of anticonvulsant enaminones, which share structural motifs with this compound. Their research provides insights into the structural basis for the biological activity of such compounds, although specific to anticonvulsants, it points towards the broader relevance of thiophene-containing compounds in medicinal chemistry (Kubicki, Bassyouni, & Codding, 2000).
Zukünftige Richtungen
Thiophene and its derivatives have attracted great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties, including “N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)cyclohex-3-enecarboxamide”, is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Wirkmechanismus
Target of Action
Thiophene-based analogs, to which this compound belongs, have been reported to exhibit a variety of biological effects . They have been found to interact with a range of targets, including enzymes, receptors, and ion channels, contributing to their diverse pharmacological properties .
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, often involving the formation of covalent bonds or non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . The specific interactions depend on the structural features of the thiophene derivative and the nature of the target .
Biochemical Pathways
Thiophene derivatives have been reported to influence a variety of biochemical pathways, often related to their pharmacological properties . For example, some thiophene derivatives have been found to inhibit enzymes involved in inflammatory responses, thereby exerting anti-inflammatory effects .
Pharmacokinetics
The pharmacokinetic properties of thiophene derivatives can vary widely depending on their specific structures . Factors such as lipophilicity, molecular size, and the presence of functional groups can influence their absorption, distribution, metabolism, and excretion .
Result of Action
Thiophene derivatives have been reported to exert a variety of effects at the molecular and cellular levels, often related to their pharmacological properties . For example, some thiophene derivatives have been found to induce apoptosis in cancer cells, contributing to their anticancer effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiophene derivatives .
Biochemische Analyse
Biochemical Properties
N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)cyclohex-3-enecarboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiophene derivatives have been shown to exhibit inhibitory effects on certain enzymes, such as kinases and proteases, which are crucial in regulating cellular processes . The interactions between this compound and these biomolecules can lead to alterations in enzyme activity, protein conformation, and overall cellular function.
Cellular Effects
This compound has been observed to impact various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives have been reported to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation . Additionally, this compound may alter the expression of specific genes, leading to changes in cellular behavior and metabolic activity.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, thiophene derivatives have been shown to inhibit the activity of certain kinases by binding to their active sites . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that thiophene derivatives can be relatively stable under certain conditions, but may degrade over time when exposed to light, heat, or other environmental factors . Long-term exposure to this compound may lead to cumulative effects on cellular function, such as alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer activity . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Studies have shown that the threshold for these effects can vary depending on the specific animal model and experimental conditions.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Thiophene derivatives have been reported to influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes . For example, this compound may inhibit the activity of enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by several factors, including its interactions with transporters and binding proteins. Thiophene derivatives have been shown to interact with specific transporters, such as ABC transporters, which facilitate their movement across cellular membranes . Additionally, this compound may bind to proteins that influence its localization and accumulation within specific tissues or cellular compartments.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, thiophene derivatives have been reported to localize to the nucleus, where they can interact with DNA and influence gene expression. Additionally, this compound may accumulate in the mitochondria, affecting cellular energy production and metabolism.
Eigenschaften
IUPAC Name |
N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S2/c19-16(13-8-9-21-11-13)15-7-6-14(22-15)10-18-17(20)12-4-2-1-3-5-12/h1-2,6-9,11-12H,3-5,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMYIXXZXYOKLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-Benzyl-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-urea](/img/structure/B2872467.png)

![N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetohydrazide](/img/structure/B2872469.png)
![3-((1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2872472.png)
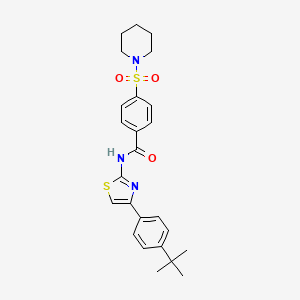
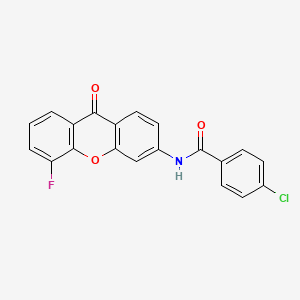
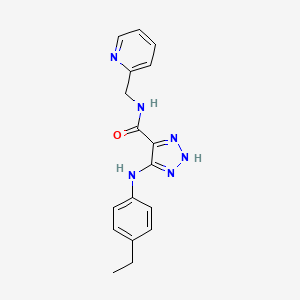

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methylbenzamide](/img/structure/B2872478.png)

![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/no-structure.png)
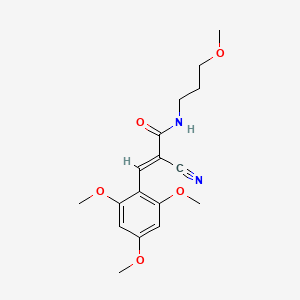
![4-Amino-6-methyl-3-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one](/img/structure/B2872489.png)
![(2Z)-N-(4-chlorophenyl)-2-[(4-fluoro-2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2872490.png)
